molecular formula C24H26N4O4 B3303260 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920249-19-0

1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303260
CAS No.: 920249-19-0
M. Wt: 434.5 g/mol
InChI Key: MPSURBZFCNQTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring, a butylphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine derivative of the pyridazine ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through a condensation reaction, where the carbamoyl and carboxamide groups are introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-hydroxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of both butylphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

1-[2-(4-butylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-4-5-17-6-8-18(9-7-17)25-22(29)16-28-23(30)15-14-21(27-28)24(31)26-19-10-12-20(32-2)13-11-19/h6-15H,3-5,16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSURBZFCNQTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.